molecular formula C16H16N6O B2988512 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea CAS No. 1005306-93-3

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea

Cat. No. B2988512
CAS RN: 1005306-93-3
M. Wt: 308.345
InChI Key: KXSBGZFKOINTEF-UHFFFAOYSA-N
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Description

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of tetrazole-containing compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea involves the inhibition of specific molecular targets. The compound has been shown to inhibit the activity of several enzymes, including topoisomerase II, carbonic anhydrase, and monoamine oxidase. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea exhibits several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also reduces the production of reactive oxygen species (ROS) and inhibits the expression of pro-inflammatory cytokines. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea in lab experiments include its potent biological activity, high yield synthesis, and ease of purification and characterization. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea. One direction is to explore its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, including its interactions with specific molecular targets. Moreover, the development of novel analogs with improved properties, such as solubility and selectivity, is an important direction for future research. Finally, the evaluation of the compound in clinical trials is necessary to determine its safety and efficacy in humans.
In conclusion, 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a promising compound with potential therapeutic applications in various disease models. Its potent biological activity, high yield synthesis, and ease of purification and characterization make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to develop novel analogs with improved properties.

Synthesis Methods

The synthesis of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea involves the reaction of m-tolyl isocyanate with 1-((1-phenyl-1H-tetrazol-5-yl)methyl)amine in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification and characterization.

Scientific Research Applications

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea has been evaluated for its potential therapeutic applications in various disease models. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound exhibits potent inhibitory activity against cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-(3-methylphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-12-6-5-7-13(10-12)18-16(23)17-11-15-19-20-21-22(15)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSBGZFKOINTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea

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